2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride)
Description
2-Chloro-11-((Methylamino)methyl)dibenzo[b,f]oxepine-10-carboxylic acid (hydrochloride) is a dibenzo-fused heterocyclic compound characterized by a seven-membered oxepine ring system. Its structure includes a chlorine atom at position 2, a methylaminomethyl substituent at position 11, and a carboxylic acid group at position 10, which is neutralized as a hydrochloride salt.
Properties
Molecular Formula |
C17H15Cl2NO3 |
|---|---|
Molecular Weight |
352.2 g/mol |
IUPAC Name |
3-chloro-5-(methylaminomethyl)benzo[b][1]benzoxepine-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C17H14ClNO3.ClH/c1-19-9-13-12-8-10(18)6-7-15(12)22-14-5-3-2-4-11(14)16(13)17(20)21;/h2-8,19H,9H2,1H3,(H,20,21);1H |
InChI Key |
NYDZBBUZANDNPD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=C(C2=CC=CC=C2OC3=C1C=C(C=C3)Cl)C(=O)O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) involves multiple steps, including the chlorination of dibenzo[b,f]oxepine and subsequent reactions to introduce the methylamino and carboxylic acid groups . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, thiols) . The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Antidepressant and Anxiolytic Effects
Dibenzo[b,f]oxepines are known for their antidepressant properties, primarily due to their ability to inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine. Research has shown that derivatives of dibenzo[b,f]oxepine exhibit significant binding affinity to serotonin receptors, which is crucial for mood regulation .
Antipsychotic Activity
The compound has been studied for its potential antipsychotic effects. A notable study demonstrated that it exhibits higher dopamine D4 receptor activity compared to clozapine, a widely used antipsychotic drug. This suggests that the compound could be a promising candidate for treating schizophrenia and related disorders .
Anthelmintic Properties
Recent investigations have highlighted the anthelmintic activity of dibenzo[b,f]oxepine derivatives against nematodes such as Caenorhabditis elegans. The synthesized compounds showed effective paralysis and reduced thrashing rates in treated worms, indicating potential use in treating parasitic infections .
Synthesis and Derivative Development
The synthesis of 2-chloro-11-((methylamino)methyl)dibenzo[b,f]oxepine-10-carboxylic acid involves several steps, including intramolecular acylation reactions. A novel method utilizing iron(II) chloride as a catalyst has been reported to yield high regioselectivity and efficiency, paving the way for the development of various analogs with enhanced biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 2-chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- The target compound’s carboxylic acid group distinguishes it from zotepine, loxapine, and amoxapine, which lack acidic moieties.
- Unlike zotepine’s thiepine ring (sulfur-containing), the target compound’s oxepine ring (oxygen-containing) may alter electronic properties and receptor binding .
- The methylaminomethyl side chain at position 11 is shorter and less complex than the dimethylaminoethoxy (zotepine) or piperazinyl (loxapine/amoxapine) groups, possibly affecting pharmacokinetics and metabolic stability .
Pharmacological and Pharmacokinetic Comparison
Notes:
- Zotepine exhibits high brain penetration (20–30× serum levels) due to lipophilic substituents, whereas the target compound’s carboxylic acid may reduce CNS permeability .
- Loxapine and amoxapine’s piperazinyl groups contribute to prolonged half-lives compared to zotepine’s dimethylaminoethoxy chain .
- The target compound’s carboxylic acid could facilitate renal excretion, contrasting with zotepine’s biliary elimination .
Clinical and Toxicological Profiles
- Zotepine : Associated with weight gain, sedation, and dose-dependent seizures in humans; teratogenic effects were absent in animal studies .
- Loxapine : Lower risk of metabolic side effects compared to zotepine but linked to agranulocytosis .
- Target Compound: No direct toxicity data, but the hydrochloride salt may reduce gastrointestinal irritation compared to free bases .
Biological Activity
2-Chloro-11-((MethylaMino)Methyl)dibenzo[b,f]oxepine-10-carboxylic acid (Hydrochloride) is a compound derived from the dibenzo[b,f]oxepine family, known for its diverse biological activities. This article explores the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by a dibenzo[b,f]oxepine core, which is significant for its interaction with various biological targets. The presence of a chlorine atom and a methylaamino group enhances its pharmacological profile.
Anticancer Activity
Research indicates that dibenzo[b,f]oxepine derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that related compounds show varying cytotoxic effects across different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H292 (Lung) | 11.11 |
| NCI-H460 (Lung) | 4.2 |
| HL-60 (Leukemia) | 8.15 |
| HTC-116 (Colon) | 19.26 |
| OVCAR-8 (Ovarian) | 23.33 |
| HepG2 (Liver) | 52.08 |
These findings suggest that the compound may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival .
The mechanism by which dibenzo[b,f]oxepine derivatives exert their anticancer effects often involves the inhibition of key enzymes such as aspartic proteases and beta-secretase. These enzymes are implicated in the processing of amyloid precursor proteins, which are associated with neurodegenerative diseases . By inhibiting these enzymes, the compound may also demonstrate neuroprotective effects.
Anti-inflammatory Properties
In addition to anticancer activity, dibenzo[b,f]oxepine derivatives have been studied for their anti-inflammatory properties. They can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines and reducing oxidative stress in various cell types, including macrophages .
Study on Anticancer Activity
A significant study evaluated the cytotoxicity of various dibenzo[b,f]oxepine derivatives against several cancer cell lines. The results indicated that modifications to the dibenzo[b,f]oxepine structure could enhance or diminish anticancer activity. For example, compounds with hydroxyl substitutions showed improved efficacy against specific cancer types compared to their unsubstituted counterparts .
Study on Neuroprotection
Another study focused on the neuroprotective effects of dibenzo[b,f]oxepine derivatives in models of Alzheimer's disease. The compounds were found to reduce beta-amyloid aggregation, which is a hallmark of Alzheimer's pathology. This suggests potential therapeutic applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
